2-Methyl-D3-pyridine
Description
Properties
IUPAC Name |
2-(trideuteriomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-D3-pyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methanol using a nickel-cobalt ferrite catalyst in a down-flow vapor-phase reactor. This method produces this compound along with other methylated pyridines . Another method involves the continuous flow synthesis using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow systems due to their efficiency and safety. These systems allow for high selectivity and yield, reduced reaction times, and minimized waste. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-D3-pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyridine derivatives.
Scientific Research Applications
2-Methyl-D3-pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other materials
Mechanism of Action
The mechanism of action of 2-Methyl-D3-pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
2-Methylpyridine (α-Picoline) and 2-Methylpyridine-d7
- Structure: 2-Methylpyridine: C₆H₇N (non-deuterated). 2-Methyl-D3-pyridine: CD₃C₅H₄N (methyl group deuterated). 2-Methylpyridine-d7: CD₃C₅D₄N (fully deuterated, methyl and ring hydrogens replaced).
- Key Differences :
- Research Findings :
2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2)
MPEP and SIB-1893 (Neuroprotective mGluR5 Antagonists)
- Structures :
- MPEP: 2-Methyl-6-(phenylethynyl)-pyridine.
- SIB-1893: (E)-2-Methyl-6-(2-phenylethenyl)-pyridine.
- Key Differences: Functional Groups: Both feature a methyl group at the 2-position but differ in the 6-position substituents (alkynyl vs. styryl). Pharmacology: MPEP and SIB-1893 inhibit metabotropic glutamate receptor 5 (mGluR5) and NMDA receptors, showing neuroprotective effects in traumatic brain injury models .
2-Amino-6-(methyl-d3)-pyridine
- Structure: C₆H₅D₃N₂ with a deuterated methyl group and an amino substituent.
- Comparison :
- Stability: The amino group increases reactivity in electrophilic substitutions, limiting its utility in harsh reaction conditions compared to this compound .
Other Pyridine Derivatives
- (3-Methylaminomethyl)pyridine: Features an aminomethyl group, enabling coordination chemistry applications, unlike this compound’s passive isotopic role .
- Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate : A ester-functionalized derivative used in organic synthesis, highlighting the diversity of pyridine-based building blocks .
Data Table: Key Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| This compound | CD₃C₅H₄N | 96.14 | CD₃ at 2-position | Isotopic labeling, NMR |
| 2-Methylpyridine-d7 | CD₃C₅D₄N | 100.16 | CD₃, C₅D₄ | High-precision NMR |
| 2-Ethyl-3-hydroxy-6-methylpyridine | C₉H₁₃NO | 151.21 | Ethyl, hydroxyl, methyl | Pharmaceuticals, agrochemicals |
| MPEP | C₁₄H₁₁N | 193.25 | Methyl, phenylethynyl | Neuroprotection |
| 2-Amino-6-(methyl-d3)-pyridine | C₆H₅D₃N₂ | 111.16 | CD₃, amino | Drug intermediate |
Research Findings and Implications
- Deuterium Effects : Deuteration in this compound reduces metabolic degradation rates, a principle leveraged in deuterated drugs like Deutetrabenazine .
- Neuroprotective Analogs : MPEP and SIB-1893 demonstrate that methyl-substituted pyridines with extended aromatic systems can modulate neuronal receptors, though their deuterated forms remain unexplored .
Biological Activity
2-Methyl-D3-pyridine, a deuterated derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a methyl group at the second position of the pyridine ring, which influences its chemical reactivity and biological interactions. The deuteration of the methyl group can enhance the compound's pharmacokinetic properties, providing unique insights into metabolic pathways through isotopic labeling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Properties : Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design for conditions like cancer or metabolic disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Chelation : The nitrogen atom in the pyridine ring can chelate metal ions, which is crucial for the activity of various metalloenzymes.
- Electrophilic Substitution : The presence of the methyl group enhances electrophilic substitution reactions, allowing for modifications that can lead to increased potency against biological targets.
- Binding Affinity : Interaction studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have demonstrated that this compound has a favorable binding affinity to specific receptors and enzymes, facilitating its biological effects.
Case Studies
Several studies have highlighted the biological significance of this compound:
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
-
Inflammation Modulation :
- Research focused on the anti-inflammatory effects of this compound derivatives showed a reduction in TNF-alpha levels in vitro. This suggests that these compounds could serve as therapeutic agents in managing inflammatory diseases.
- Enzyme Interaction Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Metal ion chelation, Electrophilic substitution |
| 3-Hydroxy-6-methylpyridine | Antimicrobial | Enzyme inhibition |
| 4-Hydroxypyridine | Antioxidant | Free radical scavenging |
Q & A
Q. How can isotopic labeling of this compound enhance mechanistic studies in photochemical reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
